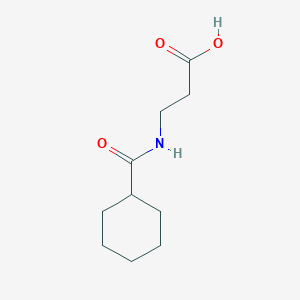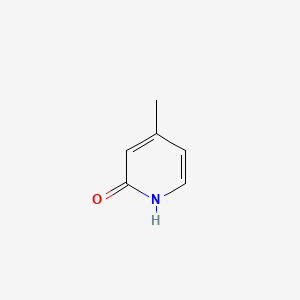
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification . In the diazotization step, concentrated hydrochloric acid is used to maintain strong acidity, ensuring the smooth progression of the reaction. The reduction step often employs zinc powder and concentrated hydrochloric acid as reducing agents, which offer good reduction performance and high yield . The final salification step involves the use of acetone for leaching, which helps improve the purity and appearance of the product .
Analyse Chemischer Reaktionen
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc powder . The compound can also participate in substitution reactions, where it reacts with different nucleophiles to form various derivatives . Major products formed from these reactions include acylsulfonamides and acylsulfamides .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it has been employed in the preparation of bioactive molecules for studying cellular processes . In medicine, the compound is used in the development of pharmaceutical intermediates and potential therapeutic agents . Additionally, it finds applications in the industry for the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within cells . The compound can act as a nucleophile, participating in various chemical reactions that modify cellular components . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride can be compared with other similar compounds such as 4-bromophenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, and 4-fluorophenylhydrazine hydrochloride . While these compounds share similar structural features, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and properties . This uniqueness makes it a valuable reagent in specific synthetic applications .
Eigenschaften
IUPAC Name |
(4-bromo-2-ethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-2-6-5-7(9)3-4-8(6)11-10;/h3-5,11H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXXPQLAHRXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922511-05-5 | |
| Record name | Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922511-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)




![2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-](/img/structure/B3431630.png)







